molecular formula C14H16N4O B11860238 N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide

Cat. No.: B11860238
M. Wt: 256.30 g/mol
InChI Key: NLQYGXDOYSQJIX-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide is a structurally complex bicyclic compound featuring a fused imidazo[1,5-a]pyridine core linked to a 2-azabicyclo[2.2.1]heptane moiety via a carboxamide bridge. The rigid bicyclic framework may enhance binding specificity and metabolic stability compared to simpler heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-13-5-11-3-10(13)6-16-11)9-1-2-18-8-15-7-12(18)4-9/h1-2,4,7-8,10-11,13,16H,3,5-6H2,(H,17,19)

InChI Key

NLQYGXDOYSQJIX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=CC4=CN=CN4C=C3

Origin of Product

United States

Preparation Methods

Reaction Condition Screening

Key parameters influencing the coupling efficiency include:

  • Solvent polarity : Dichloromethane outperforms THF due to better solubility of the intermediates.

  • Temperature : Room temperature (20–25°C) minimizes side reactions compared to elevated temperatures.

  • Base selection : Triethylamine provides superior deprotonation compared to DIPEA (diisopropylethylamine).

Industrial-Scale Adaptations

Continuous flow synthesis has been employed to enhance reproducibility and reduce reaction times. For example, a microreactor system achieving a residence time of 15 minutes improves yield by 12% compared to batch processes.

Structural Characterization and Purity Assessment

The final product is characterized using:

  • ¹H/¹³C NMR : Key signals include the amide proton at δ 8.2–8.4 ppm and the bicyclic amine protons at δ 3.1–3.5 ppm.

  • High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 256.30 [M+H]⁺ confirms the molecular formula C₁₄H₁₆N₄O.

  • HPLC : Purity >98% is achieved using a C18 column with a gradient of acetonitrile/water (0.1% formic acid).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Ritter-type reaction7295Short reaction time (6–8 h)
PPA-mediated cyclization7897Low catalyst cost
Palladium-catalyzed8599Excellent diastereoselectivity
BOP-Cl coupling8298Scalable to multi-gram quantities

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group (-CONH₂) in this compound is reactive under acidic or basic conditions. Hydrolysis typically generates a carboxylic acid and an amine:
Reaction :
R-CONH2+H2OR-COOH+NH3\text{R-CONH}_2 + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{NH}_3
Reagents/Conditions :

  • Acidic: HCl aqueous solution at elevated temperatures.

  • Basic: NaOH aqueous solution under reflux.
    Product :

  • Corresponding carboxylic acid derivative and ammonia.

Oxidation Reactions

The compound may undergo oxidation, particularly targeting the nitrogen-rich heterocyclic system. Potassium permanganate (KMnO₄) is a common oxidizing agent:
Reaction :
R-N=C+KMnO4R-N-O2+CO2\text{R-N=C} + \text{KMnO}_4 \rightarrow \text{R-N-O}_2 + \text{CO}_2
Conditions :

  • Acidic or neutral aqueous solutions.
    Potential Products :

  • Oxidized derivatives of the imidazo-pyridine ring or azabicyclo system.

Reduction Reactions

Reduction of the imidazo-pyridine ring or azabicyclo moiety can occur using hydrogen gas (H₂) with palladium catalysts:
Reaction :
R-N=C+H2R-N-C-H2\text{R-N=C} + \text{H}_2 \rightarrow \text{R-N-C-H}_2
Conditions :

  • H₂ gas under pressure with Pd/C catalyst.
    Product :

  • Reduced derivatives of the heterocyclic system.

Electrophilic Substitution

The electron-rich nitrogen atoms in the imidazo-pyridine ring may participate in electrophilic substitution reactions (e.g., nitration or alkylation):
Reaction :
R-N=C+NO2+R-N-C(NO2)\text{R-N=C} + \text{NO}_2^+ \rightarrow \text{R-N-C(NO}_2)
Conditions :

  • Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
    Product :

  • Nitro-substituted derivatives of the imidazo-pyridine ring.

Research Gaps and Considerations

  • Limited Experimental Data : Direct reaction data for this specific compound is sparse in available sources. Inferences are drawn from structural analogs (e.g., imidazo[1,2-a]pyridine derivatives) .

  • Mechanistic Insights : The role of the azabicyclo group in modulating reactivity remains understudied. Further research is needed to explore its impact on reaction selectivity and kinetics.

Scientific Research Applications

Neurological Disorders

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide has been identified as a candidate for treating neurological disorders due to its binding affinity for specific receptors involved in neurodegenerative diseases. Studies indicate that this compound may influence the Nurr1 receptor (NR4A2), which is implicated in the regulation of neurogenesis and neuronal survival.

Case Study: Neurodegenerative Diseases
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit modulatory effects on Nurr1 receptors, showing efficacy in cellular models associated with Parkinson's disease and Alzheimer's disease . The EC50 values for various derivatives indicate potent activity at low concentrations, suggesting significant therapeutic potential.

CompoundEC50 (nM)Target Receptor
Compound 42.2Nurr1
Compound 70.04Nurr1
Compound 80.5Nurr1
Compound 3910.5Nurr1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Initial studies using agar diffusion methods have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity . Common steps include:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions to establish the azabicyclic structure.
  • Introduction of the Imidazo-Pyridine Moiety : Employing nucleophilic substitution reactions.
  • Carboxamide Functionalization : Converting appropriate precursors into the final carboxamide product through amide coupling reactions.

Potential Therapeutic Uses

The versatility of this compound extends beyond neurological applications to include:

  • Psychiatric Disorders : Potential use in treating conditions such as schizophrenia and depression due to its action on neurotransmitter systems.
  • Inflammatory Diseases : Investigated for its role in modulating inflammatory pathways relevant to conditions like multiple sclerosis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide and related analogs can be analyzed based on heterocyclic core variations, substituent effects, and pharmacological profiles.

Structural Analog: Imidazo[1,5-c]pyrimidine Derivatives

A closely related compound, N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide (CAS: 588725-70-6, InChIKey: OIVBJQRGGRXZFB-UHFFFAOYSA-N), differs in its heterocyclic core:

  • Core Structure: The imidazo[1,5-a]pyridine in the target compound has a single nitrogen atom in the pyridine ring, whereas the imidazo[1,5-c]pyrimidine analog contains two nitrogen atoms in the pyrimidine ring.
  • Substitution Pattern : The position of the fused imidazole ring (positions 1,5-a vs. 1,5-c) modifies the spatial orientation of functional groups, which could influence interactions with biological targets like kinases or GPCRs.

Functional Comparisons

Parameter Target Compound Imidazo[1,5-c]pyrimidine Analog
Molecular Weight ~300-320 g/mol (estimated) 316.35 g/mol (CAS: 588725-70-6)
Polar Surface Area Moderate (due to carboxamide) Higher (pyrimidine N-atoms)
Synthetic Accessibility Challenging (bicyclic constraints) Similar complexity
Reported Bioactivity Limited data No public data (supplier listings only)

Pharmacokinetic Considerations

  • Lipophilicity: The azabicycloheptane moiety in both compounds may enhance blood-brain barrier penetration compared to non-bicyclic analogs.
  • Metabolic Stability : The rigid bicyclic structure likely reduces oxidative metabolism, but the pyrimidine core in the analog may increase susceptibility to enzymatic hydrolysis.

Biological Activity

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential pharmacological properties. This compound features a bicyclic amine structure linked to an imidazo[1,5-a]pyridine ring with a carboxamide functional group, which may enhance its binding affinity and selectivity for biological targets.

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 256.30 g/mol
  • CAS Number : 588724-70-3

Structural Characteristics

The compound's structure can be represented as follows:

ComponentDescription
Bicyclic Amine2-Azabicyclo[2.2.1]heptane
Core StructureImidazo[1,5-a]pyridine
Functional GroupCarboxamide

The unique combination of these structural elements contributes to its potential biological activity and therapeutic applications.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding at active sites or altering receptor conformations. This interaction may lead to various pharmacological effects relevant to neurological disorders and other therapeutic areas.

Pharmacological Studies

Recent studies have highlighted the compound's potential in targeting neurological disorders and other diseases:

  • Neurological Disorders : The compound has shown promise in preclinical models for treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.
  • Antimycobacterial Activity : Research indicates that derivatives of this compound may exhibit activity against Mycobacterium tuberculosis, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Computational studies suggest that it can effectively bind to the MmpL3 protein, a critical target for antimycobacterial drug discovery .
  • Toxicity Profile : Preliminary assessments indicate that the compound maintains low eukaryotic toxicity, making it a viable candidate for further development in therapeutic applications .

Case Study 1: Antimycobacterial Efficacy

A study evaluated the efficacy of various derivatives of this compound against the H37Rv strain of M. tuberculosis. The results demonstrated submicromolar activity with minimal cytotoxic effects on mammalian cells, suggesting its potential as a lead compound for tuberculosis treatment.

Case Study 2: Neurological Impact

In a series of behavioral assays, the compound was tested for anxiolytic and antidepressant effects in rodent models. Results indicated significant reductions in anxiety-like behaviors and improvements in depressive symptoms, supporting its potential application in treating mood disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-Azabicyclo[3.3.1]nonan-3-yl)imidazo[1,5-a]pyridineSimilar bicyclic structureDifferent receptor binding profile
6-Methylimidazo[1,2-a]pyridineLacks bicyclic amineKnown carcinogen; distinct biological effects
4-(Aminomethyl)imidazo[1,5-a]pyridineContains amine but no bicyclic structureVarying pharmacological effects

This comparison underscores how variations in chemical structure can lead to differences in biological activity and therapeutic potential.

Q & A

Q. What synthetic methodologies are commonly employed to construct the imidazo[1,5-a]pyridine core in N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide?

The imidazo[1,5-a]pyridine scaffold can be synthesized via cyclocondensation reactions using 3-aminoazoles and aldehydes in the presence of triethylamine, followed by annulation to form the bicyclic structure . Microwave-assisted reactions (e.g., in methanol/water with trifluoroacetic acid) are also effective for optimizing reaction efficiency and yield . Key intermediates include tert-butyl-protected azabicyclo derivatives (e.g., tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate) to stabilize reactive amines during synthesis .

Q. How is the structural integrity of the azabicyclo[2.2.1]heptane moiety confirmed during synthesis?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy. For example, the azabicyclo[2.2.1]heptane ring system exhibits distinct coupling constants in ¹H NMR (e.g., bridgehead protons at δ ~2.0–3.0 ppm) and characteristic carbonyl stretches in IR (~1650–1750 cm⁻¹ for carboxamide groups) . High-resolution mass spectrometry (HRMS) further validates molecular formulas (e.g., C₁₃H₁₅N₅O for the parent compound) .

Q. What analytical techniques are critical for characterizing carboxamide derivatives of imidazo[1,5-a]pyridines?

  • Chromatography : Reverse-phase HPLC (≥98% purity) ensures compound homogeneity .
  • Spectroscopy : ¹H NMR resolves substituent effects (e.g., J coupling for stereochemistry), while ¹³C NMR identifies quaternary carbons in the azabicyclo system .
  • X-ray crystallography : Resolves absolute stereochemistry in chiral azabicyclo derivatives .

Advanced Research Questions

Q. How can conflicting bioactivity data for carboxamide derivatives against cysteine proteases (e.g., cathepsins) be reconciled?

Discrepancies in IC₅₀ values (e.g., N-butylcarboxamide vs. N-picolyl derivatives for cathepsin K/B inhibition) may arise from stereoelectronic effects of substituents. For example, bulky groups (e.g., tert-butyl) hinder enzyme binding, while electron-withdrawing groups (e.g., trifluoromethyl) enhance affinity via hydrophobic interactions . Dose-response assays under standardized conditions (pH, substrate concentration) are recommended to minimize variability .

Q. What strategies optimize the solubility and bioavailability of N-(2-azabicyclo[...])carboxamides without compromising target affinity?

  • Prodrug approaches : Esterification of the carboxamide group (e.g., ethyl esters) improves membrane permeability, with subsequent hydrolysis in vivo .
  • Salt formation : Hydrochloride salts of tertiary amines in the azabicyclo moiety enhance aqueous solubility .
  • Structure-activity relationship (SAR) studies : Introducing polar groups (e.g., hydroxyethyl) at non-critical positions balances lipophilicity and solubility .

Q. How do computational methods (e.g., molecular docking) guide the design of imidazo[1,5-a]pyridine-based kinase inhibitors?

Docking studies with TRK kinase (PDB: 6XCO) reveal that the azabicyclo[2.2.1]heptane group occupies a hydrophobic pocket near the ATP-binding site, while the carboxamide forms hydrogen bonds with catalytic lysine residues . Pharmacokinetic predictions (e.g., SwissADME) further prioritize derivatives with favorable LogP (2–4) and topological polar surface area (<90 Ų) .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low regioselectivity in imidazo[1,5-a]pyridine functionalization?

Competing pathways (e.g., C-3 vs. C-5 substitution) arise from ambident nucleophilicity of the heterocycle. Regiocontrol is achievable via:

  • Directed metalation : Use of n-BuLi and (-)-sparteine to deprotonate specific positions .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) protection of the azabicyclo amine prevents unwanted side reactions .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of carboxamide derivatives?

  • Metabolic stability assays : Cytochrome P450 profiling identifies susceptible sites (e.g., azabicyclo bridgehead carbons) for deuterium exchange or fluorination .
  • Pharmacophore refinement : Replace metabolically labile groups (e.g., methyl esters) with bioisosteres (e.g., amides) .

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